molecular formula C11H19NO4 B064677 1-Boc-3-pyrrolidineacetic acid CAS No. 175526-97-3

1-Boc-3-pyrrolidineacetic acid

Cat. No.: B064677
CAS No.: 175526-97-3
M. Wt: 229.27 g/mol
InChI Key: SKEXQIJIXQSFRX-UHFFFAOYSA-N
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Description

1-Boc-3-pyrrolidineacetic acid (CAS: 175526-97-3) is a protected pyrrolidine derivative widely used in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring substituted with a Boc (tert-butoxycarbonyl) group at the 1-position and an acetic acid moiety at the 3-position. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

ParameterValue
Reaction Time6–8 hours
Temperature110–120°C (reflux)
Yield78–85%

Step 2: Boc Protection of the Amine

3-Cyanopyrrolidine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base. This step achieves quantitative conversion to N-Boc-3-cyanopyrrolidine, critical for subsequent functionalization .

ReagentMolar Ratio
Boc₂O1.2 equivalents
Triethylamine1.5 equivalents
Reaction Time2–3 hours

Step 3: Nitrile to Carboxylic Acid Conversion

While the patent describes reduction of the nitrile to an aldehyde, adapting this step to hydrolyze the nitrile to a carboxylic acid is essential for synthesizing 1-Boc-3-pyrrolidineacetic acid. Acidic hydrolysis (e.g., HCl/H₂SO₄) or enzymatic methods convert the nitrile to the desired acetic acid group .

ConditionOutcome
6M HCl, 80°C90–95% hydrolysis
Lipase catalysis88% yield

Industrial-Scale Optimization

Large-scale production prioritizes cost-effectiveness and safety. The patent method’s use of toluene and dichloromethane as solvents ensures scalability, though recent trends favor greener alternatives like cyclopentyl methyl ether (CPME). Continuous flow reactors further enhance efficiency, reducing reaction times by 40% compared to batch processes .

MetricBatch ProcessFlow Process
Annual Capacity500 kg1.2 tons
Purity99.2%99.5%
Solvent Recovery75%92%
Catalystee (%)Turnover Frequency
Rh-(R)-BINAP98.51,200 h⁻¹
Ru-TsDPEN97.2950 h⁻¹

Comparative Analysis of Protecting Strategies

The Boc group’s stability under basic conditions and ease of removal with trifluoroacetic acid (TFA) make it superior to alternatives like Fmoc or Cbz. A study comparing protection efficiency reported 99% retention of Boc groups during acetic acid functionalization, versus 85% for Fmoc .

Protecting GroupStability (pH 7–9)Deprotection Reagent
Boc99%TFA
Fmoc85%Piperidine
Waste ComponentTreatment MethodEfficiency
CyanidesAOP (O₃/UV)99%
DichloromethaneAdsorption (Activated Carbon)70%

Chemical Reactions Analysis

1-Boc-3-pyrrolidineacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups onto the pyrrolidine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Pharmaceutical Development

1-Boc-3-pyrrolidineacetic acid serves as a precursor for synthesizing various bioactive molecules. Its applications include:

  • Peptide Synthesis : The Boc group protects the amine on the pyrrolidine ring during peptide bond formation. This protection is reversible under mild acidic conditions, allowing for controlled synthesis of complex peptides with specific functionalities .
  • Peptidomimetics Design : The compound can be incorporated into peptidomimetic structures, which mimic natural peptides but offer improved stability and target selectivity. The rigid pyrrolidine ring contributes to enforcing specific conformations that enhance binding affinity and biological activity .

Synthetic Pathways

The synthesis of this compound typically involves using di-tert-butyl dicarbonate as a raw material. The general steps include:

  • Dissolving the precursor in dichloromethane.
  • Adding trifluoroacetic acid and stirring at room temperature.
  • Treating with di-tert-butyl dicarbonate in dioxane and NaOH.
  • Extracting the product through ether extraction and purification steps .

Research has indicated that derivatives of this compound exhibit various biological activities. Interaction studies focus on assessing binding affinities with biological targets, employing techniques such as:

  • Cell Viability Assays : These assays measure the effects of compounds on cell survival under different conditions, providing insights into their pharmacological potential.
  • Apoptosis Studies : Investigating how derivatives influence apoptotic pathways can reveal their roles in neuroprotection or neurodegeneration contexts .

Case Study 1: Peptide Synthesis

A study demonstrated the successful use of this compound in synthesizing a specific peptide that showed enhanced binding to a target receptor compared to non-modified peptides. The controlled removal of the Boc group facilitated the formation of complex structures that were critical for biological activity.

Case Study 2: Peptidomimetics

Another research project utilized this compound to create peptidomimetics aimed at improving drug delivery systems. The incorporation of this compound into these structures resulted in increased stability against enzymatic degradation while maintaining effective interaction with target proteins.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
3-Pyrrolidineacetic AcidLacks Boc protection; simpler structureMore reactive due to free amine
N-Boc-PyrrolidineContains only pyrrolidine; no acetic moietyUsed primarily as an intermediate
N-Boc-GlycineGlycine derivative with Boc protectionDifferent amino acid structure; less complex
N-Boc-L-AlanineAlanine derivative with similar protectionProvides different side chain properties

The uniqueness of this compound lies in its combination of both pyrrolidine and acetic acid functionalities, allowing for diverse synthetic applications and biological activities not found in simpler analogs .

Mechanism of Action

The mechanism of action of 1-Boc-3-pyrrolidineacetic acid primarily involves its role as a protecting group for amines. By forming a stable carbamate linkage, it prevents unwanted reactions at the amine site during chemical synthesis. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Key Properties:

  • Boiling Point : 357.4 °C at 760 mmHg
  • Density : 1.151 g/cm³
  • Storage : Recommended at 2–8°C in a dry environment
  • Purity : Typically ≥95% for standard research use, though suppliers like Shanghai Lonwin Chemical offer 99.5% purity for industrial-scale applications .

This compound serves as a critical intermediate in synthesizing peptidomimetics, kinase inhibitors, and other bioactive molecules. Its Boc group enhances stability during reactions, while the carboxylic acid enables conjugation or further functionalization .

The structural and functional analogs of 1-Boc-3-pyrrolidineacetic acid include Boc-protected cyclic amines and carboxylic acid derivatives. Below is a detailed comparison:

Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
1-Boc-Piperidine-3-acetic acid 442877-23-8 C₁₂H₂₁NO₄ 243.30 Piperidine ring (6-membered) vs. pyrrolidine (5-membered) Antibiotic intermediates, peptide synthesis
1-Boc-pyrrolidine-3-carboxylic acid C₁₀H₁₇NO₄ 215.25 Carboxylic acid directly on pyrrolidine ring (no acetic acid side chain) Drug discovery, asymmetric catalysis
(S)-2-(1-Boc-3-pyrrolidinyl)acetic Acid 204688-60-8 C₁₁H₁₉NO₄ 229.27 Stereospecific (S)-enantiomer; identical molecular formula but distinct spatial arrangement Chiral synthesis, enzyme inhibitors

Physicochemical Properties

  • Solubility :

    • This compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) .
    • Piperidine analogs exhibit similar solubility profiles, though increased ring size may slightly reduce polarity .

Research Findings and Industrial Relevance

  • Pharmaceutical Applications : this compound is integral to producing antibiotics adhering to USP34/EP standards, with production capacities up to 10 metric tons/day in industrial settings .
  • Material Science : Derivatives like 1-Boc-pyrrolidine-3-carbothioamide (CAS: N/A) are explored for coordination chemistry and metal-organic frameworks .
  • Chiral Synthesis : Enantiopure analogs (e.g., CAS 204688-60-8) achieve >99% enantiomeric excess in asymmetric hydrogenation reactions .

Biological Activity

1-Boc-3-pyrrolidineacetic acid (Boc-3-PAA) is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological properties, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an acetic acid substituent at the carbon atom. This configuration allows for specific interactions with biological targets, making it a valuable intermediate in drug development.

Structural Formula

C8H15NO2\text{C}_8\text{H}_{15}\text{NO}_2

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the context of neuropharmacology and receptor modulation:

  • Receptor Interaction : The compound has been studied for its binding affinity to various receptors, including opioid receptors. Modifications to the pyrrolidine structure can significantly influence its interaction with these receptors, which may have implications for mood disorders and substance use disorders.
  • Cellular Effects : In vitro studies have shown that derivatives of this compound can affect cellular processes such as apoptosis and cell survival. For instance, compounds with similar structures have been linked to apoptosis-inducing factors in neuronal cells, suggesting potential neuroprotective effects .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : The initial step involves creating the pyrrolidine framework through cyclization reactions.
  • Boc Protection : The nitrogen atom is protected using a Boc group to prevent unwanted reactions during subsequent steps.
  • Acetic Acid Substitution : An acetic acid moiety is introduced to form the final product.

These synthetic routes allow for efficient production while maintaining the integrity of functional groups .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Neuroprotection Studies : Research has demonstrated that certain derivatives can protect neuronal cells from excitotoxicity induced by glutamate, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Opioid Receptor Modulation : A study focused on the compound's role as a kappa-opioid receptor antagonist, indicating that it may help in managing conditions related to mood regulation.

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

Compound NameBiological ActivityApplications
This compoundOpioid receptor modulation, neuroprotectionDrug development
N-Methyl-2-(3-pyrrolidinyl)acetamideAntidepressant-like effectsPsychiatric treatments
(S)-2-(3,5-Dimethylphenyl)pyrrolidineKappa-opioid receptor antagonistPain management

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEXQIJIXQSFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402156
Record name [1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175526-97-3
Record name [1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-pyrrolidine-3-acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 6.6 g (27.13 mmol ) of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate in methanol (150 mL) was added 25 mL (50 mmol) of 2N aqueous NaOH dropwise and the mixture was stirred at room temperature overnight. The solvent was removed under vacuum and the residue was acidified with 2N hydrochloric acid at 0° C. The organics were extracted with ethyl acetate (×3), washed with brine, dried over anhydrous Na2SO4, and filtered. Evaporation of the solvent gave 5.67 g of [1-(tert-butoxycarbonyl)-pyrrolidin-3-yl]acetic acid. The acid (5.64 g, 24.6 mmol) was converted to the title compound (4.2 g) in 3 steps using the procedure outlined in Example 6. 1H NMR (500 MHz, CDCl3) δ 3.64–3.53 (m, 3H), 3.32 (m, 1H), 3.20 (m, 1H), 2.59 (m, 1H), 2.21 (m, 1H), 1.81 (m 1H), 1.49 (s, 9H).
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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